

In vitro comparison of RET inhibition by Enbezotinib enantiomers

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Compound of Interest

Compound Name: Enbezotinib (enantiomer)

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In Vitro Inhibition of RET by Enbezotinib: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Enbezotinib's (TPX-0046) inhibitory activity against the Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase. While specific comparative data on the individual enantiomers of Enbezotinib are not publicly available, this document summarizes the existing preclinical data for Enbezotinib and discusses its activity in the context of other RET inhibitors. The significance of stereochemistry in kinase inhibition is also addressed to underscore the potential for differential activity between enantiomers.

Enbezotinib is an orally bioavailable, selective dual inhibitor of RET and SRC family tyrosine kinases with potential antineoplastic activity.[1] It has shown potent in vitro and in vivo activity against a variety of RET alterations, including fusions and mutations.[2][3]

Comparative Analysis of RET Inhibition

The following table summarizes the in vitro inhibitory activity of Enbezotinib against wild-type RET and various RET mutants. This data is compiled from publicly available preclinical studies.



Target	IC50 (nM)	Cell Line/Assay Type	Reference
Wild-type RET	<10	Enzymatic Assay	[4]
KIF5B-RET	~1	Ba/F3 Cell Proliferation Assay	[4]
CCDC6-RET	<10	Tumor Cell Line (LC2/ad) - RET Phosphorylation	[4]
RET C634W	<10	Tumor Cell Line (TT) - RET Phosphorylation	[4]
RET G810R (Solvent Front Mutation)	1-17	Ba/F3 Cell Proliferation Assay	[3][4]
RET G810C/S (Solvent Front Mutations)	1-17	Ba/F3 Cell Proliferation Assay	[4]

The Importance of Chirality in Kinase Inhibition

Many small molecule kinase inhibitors are chiral, meaning they exist as enantiomers—non-superimposable mirror images.[5] While enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different pharmacological activities, including binding affinity, efficacy, and toxicity, when interacting with chiral biological targets like enzymes and receptors.[5][6]

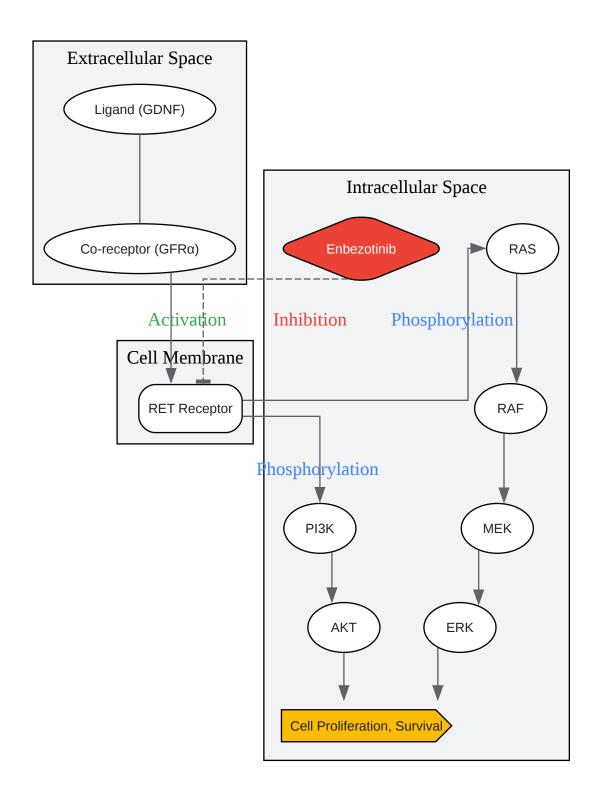
The differential activity of enantiomers is a critical consideration in drug development.[6][7] It is plausible that the enantiomers of Enbezotinib could display distinct inhibitory profiles against RET kinase. However, without specific experimental data, it is not possible to determine if one enantiomer is more active or selective than the other. Future studies involving the chiral separation and independent testing of Enbezotinib's enantiomers would be necessary to elucidate any stereospecific effects on RET inhibition.[8][9]



RET Signaling Pathway and Inhibition by Enbezotinib

The RET receptor tyrosine kinase plays a crucial role in cell growth, proliferation, and survival through the activation of several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[10] Oncogenic alterations in RET, such as point mutations and gene fusions, lead to constitutive activation of these pathways, driving tumor progression.[10] Enbezotinib exerts its therapeutic effect by binding to the kinase domain of RET, thereby blocking its signaling activity.





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Caption: Simplified RET signaling pathway and the inhibitory action of Enbezotinib.

Experimental Protocols



The following is a generalized protocol for an in vitro kinase inhibition assay to evaluate the activity of compounds like Enbezotinib against RET.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Enbezotinib enantiomers against wild-type and mutant RET kinase.

Materials:

- Recombinant human RET kinase (wild-type and mutants)
- Enbezotinib enantiomers (isolated and purified)
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Plate reader

Procedure:

- Compound Preparation: Prepare a serial dilution of each Enbezotinib enantiomer in DMSO.
- Reaction Setup: In a 384-well plate, add the kinase assay buffer, the respective RET kinase enzyme, and the substrate peptide.
- Inhibitor Addition: Add the diluted Enbezotinib enantiomers to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

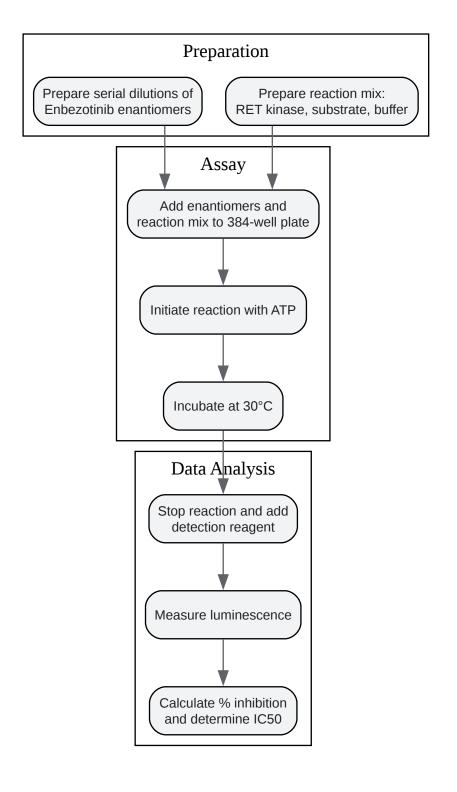






- Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
- Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the enantiomers and determine the IC50 values by fitting the data to a dose-response curve.





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Caption: General workflow for an in vitro RET kinase inhibition assay.



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